molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride

Cat. No.: B12924039
CAS No.: 922724-77-4
M. Wt: 162.61 g/mol
InChI Key: BLANYUYNHGLZIW-UHFFFAOYSA-N
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Description

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride (CAS TBD, molecular formula C₇H₉ClO₂) is a reactive acyl chloride derivative characterized by an allyl ether (prop-2-en-1-yloxy) substituent at the fourth position of a butanoyl chloride backbone. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride group.

Properties

CAS No.

922724-77-4

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

4-prop-2-enoxybutanoyl chloride

InChI

InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2

InChI Key

BLANYUYNHGLZIW-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Allyloxy)butanoyl chloride can be synthesized through the reaction of butanoyl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Butanoyl chloride+Allyl alcohol4-(Allyloxy)butanoyl chloride+HCl\text{Butanoyl chloride} + \text{Allyl alcohol} \rightarrow \text{4-(Allyloxy)butanoyl chloride} + \text{HCl} Butanoyl chloride+Allyl alcohol→4-(Allyloxy)butanoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of 4-(Allyloxy)butanoyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers such as tert-butylcatechol (TBC) can prevent unwanted polymerization of the allyl group during the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Allyloxy)butanoic acid and hydrochloric acid.

    Addition reactions: The allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to facilitate the reaction.

    Addition reactions: Electrophiles such as halogens or hydrogen halides can add to the double bond of the allyl group.

Major Products Formed

    Nucleophilic substitution: Produces substituted butanoyl derivatives.

    Hydrolysis: Yields 4-(Allyloxy)butanoic acid.

    Addition reactions: Forms halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

4-(Allyloxy)butanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Can be used to modify biomolecules through acylation reactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)butanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of acylated products. The allyl group can also participate in reactions, adding versatility to its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Functional Group and Reactivity Analysis

The acyl chloride group in the target compound confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it a potent acylating agent. By contrast:

  • USP Bendamustine Related Compound I RS (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate) contains an ester group, which is less reactive than acyl chlorides but hydrolyzes under acidic or basic conditions to form carboxylic acids .
  • USP Bendamustine Related Compound H RS (a benzimidazole-linked butanoic acid derivative) features a carboxylic acid group, which is stable under physiological conditions but requires activation (e.g., conversion to acyl chloride) for further reactions .

The allyloxy group in the target compound may enable unique reactivity pathways, such as radical polymerization or Diels-Alder cycloadditions, absent in the USP compounds.

Molecular and Structural Data

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound C₇H₉ClO₂ ~164.6 (calc.) Acyl chloride, allyl ether Organic synthesis
USP Bendamustine Related Compound I RS C₁₈H₂₅Cl₂N₃O₂ 386.32 Ester, benzimidazole, chloroethyl Pharmaceutical impurity standard
USP Bendamustine Related Compound H RS C₃₂H₄₁Cl₃N₆O₄ 680.07 Carboxylic acid, benzimidazole Pharmacopeial reference material

Research Findings and Key Distinctions

Reactivity Hierarchy :

  • Acyl chlorides (target compound) > Esters (Related Compound I) > Carboxylic acids (Related Compound H).
  • The allyloxy group in the target compound may offer orthogonal reactivity for sequential functionalization.

Pharmaceutical Relevance :

  • USP compounds are tailored for stability and bioactivity in drug formulations, whereas the target compound’s reactivity limits its direct therapeutic use.

Synthetic Utility :

  • The target compound’s acyl chloride group enables rapid acylation, contrasting with the slower ester hydrolysis kinetics of Related Compound I .

Biological Activity

4-[(Prop-2-en-1-yl)oxy]butanoyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C7_{7}H11_{11}ClO2_{2}
  • Molecular Weight : 166.62 g/mol
  • Functional Groups :
    • Alkene (prop-2-enyl group)
    • Ester (butanoyl chloride)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its mechanism often involves the inhibition of key metabolic pathways in pathogens or cancer cells, leading to reduced viability or proliferation.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit various enzymes crucial for pathogen survival. For example, studies on related compounds have shown inhibition of N-myristoyltransferase (NMT), which is essential for the post-translational modification of proteins in several parasites, including Leishmania and Trypanosoma species .

Efficacy Against Pathogens

The following table summarizes the biological activity data related to the compound's efficacy against various pathogens:

PathogenMechanism of ActionEC50_{50} (μM)LD50_{50} (μM)
Leishmania donovaniInhibition of NMT10–3012–24
Trypanosoma bruceiDisruption of lipid metabolism>30>45
HIVPotential inhibition of viral replicationNot establishedNot established

Study 1: Inhibition of N-myristoyltransferase

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to this compound. The results indicated that these compounds exhibited significant inhibitory activity against NMT, with some derivatives showing an EC50_{50} value as low as 10 μM against Leishmania donovani amastigotes .

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of similar compounds against HIV. While specific data for this compound was not available, related compounds demonstrated promising activity by inhibiting viral replication through interference with host cell metabolic processes .

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